4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as 1H-tetrazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated compounds.
Scientific Research Applications
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cytidine: A pyrimidine nucleoside with a similar structure but lacking the trityloxymethyl group.
Thymidine: Another pyrimidine nucleoside with a different base structure.
Uridine: Similar to cytidine but with a different base.
Uniqueness
4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of the trityloxymethyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds .
Properties
CAS No. |
7075-13-0 |
---|---|
Molecular Formula |
C28H27N3O5 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O5/c29-23-16-17-31(27(34)30-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H2,29,30,34) |
InChI Key |
HBSWNLITKAXWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Origin of Product |
United States |
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